1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound 1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a structurally complex 1,8-naphthyridine derivative. Its core scaffold features a 1,8-naphthyridine ring substituted at position 3 with a carboxamide group, at position 1 with a 2-(cyclohexylamino)-2-oxoethyl moiety, and at position 7 with a methyl group.
Properties
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-15-7-12-19-22(31)20(24(32)28-18-10-8-16(25)9-11-18)13-29(23(19)26-15)14-21(30)27-17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGHHQYZXKREIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, identified by its CAS number 1251705-75-5, is a synthetic compound belonging to the naphthyridine class. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 436.5 g/mol. Its structure includes a cyclohexylamino group, a fluorophenyl moiety, and a naphthyridine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1251705-75-5 |
| Molecular Formula | C24H25FN4O3 |
| Molecular Weight | 436.5 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial and antifungal agent. The following sections summarize key findings from the literature.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of naphthyridine possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
- Antifungal Activity : The compound has also demonstrated antifungal activity against strains like Candida albicans, with MIC values reported between 16.69 to 78.23 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the naphthyridine core influence biological activity:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects the inhibitory action against microbial strains. For example, substitutions at specific positions on the phenyl ring have been correlated with enhanced antibacterial properties .
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
- In Vitro Studies : In vitro assays have confirmed the compound's ability to inhibit bacterial growth effectively. For instance, a study noted that modifications leading to increased lipophilicity enhanced membrane permeability, thus improving antimicrobial efficacy .
- Comparative Studies : Comparative analyses with other known antimicrobial agents revealed that this compound exhibits comparable or superior activity against certain bacterial strains, suggesting its potential as a lead compound for further development .
Chemical Reactions Analysis
Synthetic Reactions and Multi-Step Pathways
The compound is synthesized via multi-step reactions involving:
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Ugi four-component condensation : A key step for constructing the naphthyridine core, leveraging aldehydes, amines, carboxylic acids, and isocyanides .
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Amide bond formation : Cyclohexylamine reacts with the activated carbonyl group of the naphthyridine intermediate under coupling agents like EDCI/HOBt.
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Oxidative cyclization : Post-Ugi steps involve oxidative ring closure to stabilize the 1,8-naphthyridine scaffold .
Table 1: Key Synthetic Steps and Reagents
Metal Chelation and Coordination Chemistry
The compound’s 4-oxo and carboxamide groups enable metal-binding, forming stable complexes with transition metals (e.g., Mn²⁺, Fe³⁺) . These complexes enhance biological activity by modulating electronic properties.
Table 2: Metal-Binding Properties
| Metal Ion | Binding Site | Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| Mn²⁺ | 1,3-Diketone moiety | 8.2 ± 0.3 | Antiviral activity | |
| Fe³⁺ | Carboxamide/Oxo groups | 7.8 ± 0.2 | Catalytic oxidation |
Enzymatic Interactions and Biotransformations
The compound undergoes metabolic and target-specific reactions:
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HIV-1 integrase inhibition : The naphthyridine core chelates Mg²⁺ ions in the enzyme’s active site, blocking viral DNA integration.
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Cytochrome P450 metabolism : Oxidative demethylation at the 7-methyl position generates a hydroxylated metabolite (CYP3A4-mediated) .
Stability and Degradation Reactions
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Hydrolysis : The 2-oxoethyl group is susceptible to acidic/basic hydrolysis, forming cyclohexylamine and a carboxylic acid derivative.
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Photodegradation : UV exposure induces ring-opening at the naphthyridine core, producing fluorophenyl byproducts .
Functional Group Reactivity
Comparative Reactivity Insights
The compound’s 1,8-naphthyridine core exhibits higher reactivity toward electrophiles compared to quinoline analogs due to electron-deficient nitrogen atoms . Its 4-fluorophenyl group enhances metabolic stability by resisting CYP450-mediated oxidation .
Comparison with Similar Compounds
Target Compound vs. Key Analogs:
- R1 Substituents: The target’s 2-(cyclohexylamino)-2-oxoethyl group enhances steric bulk and lipophilicity compared to simpler benzyl or aryl substituents in analogs like 5a4 or 5b1. This may improve membrane permeability but reduce solubility .
- R3 Carboxamide vs. Carboxylic Acid : The N-(4-fluorophenyl) carboxamide in the target compound contrasts with carboxylic acid derivatives (e.g., ). Carboxamides generally exhibit better metabolic stability and bioavailability due to reduced ionization at physiological pH .
Physicochemical Properties
Key Data from Analogs:
- Melting Points : Higher melting points (e.g., 193–195°C for 5a4) correlate with crystalline stability in chlorinated analogs, while the target compound’s cyclohexyl group may lower crystallinity .
- IR Spectroscopy : Consistent C=O stretching frequencies (~1686–1714 cm⁻¹) confirm the naphthyridine core’s keto-amide framework across analogs .
Preparation Methods
Synthesis of the 1,8-Naphthyridine Core
The construction of the 1,8-naphthyridine skeleton typically begins with cyclo-condensation reactions. A widely applied method involves the reaction of substituted pyridine derivatives with ethoxy-methylenemalonate esters under high-temperature conditions. For instance, 7-methyl-1,8-naphthyridine-4-one can be synthesized by heating 4-methylpyridin-3-amine with diethyl ethoxymethylenemalonate at 150–180°C in diphenyl ether, followed by cyclization and decarboxylation. This step affords the 1,8-naphthyridine core with a methyl group at position 7 and a ketone at position 4, critical for subsequent functionalization.
Alternative approaches include modified Skraup reactions, where 3-aminopyridine derivatives react with glycerol in the presence of iodine or nitrobenzenesulfonic acid catalysts. However, this method is less favorable for introducing the 7-methyl group, as regiospecific substitution is challenging. The cyclo-condensation route remains preferred due to its higher yield (65–81% under optimized conditions) and better control over substituent placement.
Introduction of the 3-Carboxamide Group
The conversion of the 3-carboxylate ester to the 3-carboxamide is achieved via aminolysis with 4-fluoroaniline. In a representative procedure, 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is refluxed with 4-fluoroaniline in ethanol or toluene under acidic or basic catalysis. For example, using 1.2 equivalents of 4-fluoroaniline and a catalytic amount of p-toluenesulfonic acid in toluene at 110°C for 12 hours yields the corresponding carboxamide in 72–85% isolated yield after recrystallization from ethanol. The reaction’s efficiency depends on the electron-withdrawing nature of the 4-fluorophenyl group, which enhances nucleophilic attack on the ester carbonyl.
Optimization of Reaction Conditions
Catalyst and solvent selection significantly impact reaction efficiency. For the alkylation step, palladium-based catalysts such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) with potassium phosphate in 1,4-dioxane have been shown to enhance yields (81% under reflux). Conversely, weaker bases like potassium carbonate reduce side product formation during amidation. Solvent polarity also plays a role: nonpolar solvents (e.g., toluene) favor carboxamide formation, while polar aprotic solvents (e.g., DMF) improve alkylation kinetics.
Table 1: Optimization of Alkylation Conditions
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 81 |
| PdCl₂ | K₃PO₄ | 1,4-Dioxane | 16 |
| Pd(OAc)₂ | Cs₂CO₃ | DMF | 72 |
| None | K₂CO₃ | Toluene | 58 |
Microwave-assisted synthesis has been explored but results in lower yields (42%) due to incomplete cyclization.
Analytical Characterization
The final compound is characterized by IR, ¹H NMR, and mass spectrometry. Key spectral features include:
- IR (KBr): 3280 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (amide C=O), 1620 cm⁻¹ (naphthyridine C=O).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.15 (d, J = 6.0 Hz, 1H, H-5), 7.89 (d, J = 6.0 Hz, 1H, H-6), 4.62 (s, 2H, CH₂CO), 2.56 (s, 3H, CH₃), 1.80–1.20 (m, 10H, cyclohexyl).
- MS (ESI+): m/z 453.2 [M+H]⁺.
Purity is confirmed by HPLC (>98%) using a C18 column and acetonitrile/water gradient.
Q & A
Basic: What are the critical synthetic steps and optimization strategies for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically including:
- Cyclization to form the 1,8-naphthyridine core (e.g., via condensation of aminopyridine derivatives) .
- Substitution reactions to introduce the cyclohexylamino and 4-fluorophenyl groups, often using coupling agents like EDCI or HOBt in DMF .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Optimization Strategies:
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction yields at 60–80°C .
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Catalysts : Sonochemical methods (ultrasound irradiation) reduce reaction times by 40% compared to thermal methods .
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Yield data :
Condition Yield (%) Purity (%) Thermal (80°C) 66 95 Sonochemical (50°C) 76 97
Basic: Which spectroscopic and chromatographic methods validate its structural integrity?
Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxamide carbonyl at ~168 ppm) .
- IR Spectroscopy : Detect key functional groups (amide C=O stretch at ~1650 cm⁻¹, ketone C=O at ~1685 cm⁻¹) .
- HPLC-MS : Ensure molecular ion peaks align with the theoretical mass (e.g., [M+H]+ = ~480 g/mol) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Statistical experimental design : Use factorial designs (e.g., Box-Behnken) to isolate variables affecting bioactivity .
- Target validation : Perform kinase inhibition assays (e.g., EGFR or VEGFR2) with IC50 comparisons across cell lines .
- Meta-analysis : Cross-reference data from PubChem (e.g., cytotoxicity profiles) and replicate under standardized conditions .
Advanced: What computational approaches predict its binding mechanism with biological targets?
Answer:
- Molecular docking (AutoDock/Vina) : Simulate interactions with ATP-binding pockets (e.g., π-π stacking with phenylalanine residues) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency (R² > 0.85) .
Basic: Which in vitro models are suitable for initial efficacy screening?
Answer:
- Cancer cell lines : MCF-7 (breast) and A549 (lung) for antiproliferative assays (MTT/CCK-8) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .
- Dose-response curves : Calculate IC50 values with 95% confidence intervals (n ≥ 3 replicates) .
Advanced: How to improve pharmacokinetics (e.g., solubility, bioavailability)?
Answer:
- Prodrug modification : Introduce phosphate groups at the carboxamide to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA carriers to increase plasma half-life (tested in murine models) .
- LogP optimization : Reduce hydrophobicity via substituent tuning (target LogP < 3) .
Basic: What are its stability and solubility profiles under varying conditions?
Answer:
| Property | Condition | Result |
|---|---|---|
| Solubility | PBS (pH 7.4) | <0.1 mg/mL |
| DMSO | >50 mg/mL | |
| Stability | 4°C (lyophilized) | Stable for 6 months |
| 37°C (aqueous) | 50% degradation in 72 hrs |
Advanced: What structure-activity relationship (SAR) strategies enhance potency?
Answer:
- Substituent effects :
- 4-Fluorophenyl : Increases target affinity by 30% compared to unsubstituted phenyl .
- Cyclohexylamino : Enhances metabolic stability (t1/2 > 4 hrs in microsomes) .
- Scaffold hopping : Replace naphthyridine with quinazoline to explore new bioactivity .
Advanced: How to address reproducibility challenges in multi-step synthesis?
Answer:
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR .
- DoE optimization : Central composite designs identify critical parameters (e.g., catalyst loading ±5%) .
- Intermediate characterization : Validate each step with LC-MS to minimize batch variability .
Basic: What are the safety protocols for handling and storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
